

## Vildagliptin Impurities: A Comparative Guide to Genotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic potential of known impurities of vildagliptin, an oral hypoglycemic agent. The safety of drug substances is paramount, and understanding the potential genotoxicity of impurities is a critical aspect of drug development and regulatory assessment. This document summarizes key experimental findings, presents detailed methodologies for the cited studies, and offers visual representations of experimental workflows to support researchers in this field.

### **Executive Summary**

Recent studies have investigated the genotoxic potential of several vildagliptin impurities. A key study focused on three process-related impurities: vildagliptin cyclic amidine, vildagliptin diketopiperazine, and vildagliptin amide. These impurities were found to be non-mutagenic and non-clastogenic/aneugenic in a battery of in silico and in vitro tests.[1][2] In contrast, N-nitroso vildagliptin amide (NNVI), a potential nitrosamine impurity, has been identified as a genotoxic concern, exhibiting DNA-damaging potential in in vitro assays. This guide will delve into the available data for these impurities.

### **Comparative Genotoxicity Data**

The following tables summarize the quantitative data from in vitro genotoxicity studies on vildagliptin impurities.





Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for Vildagliptin Impurities



| Test<br>Article                      | Bacterial<br>Strain | Concentr<br>ation (µ<br>g/plate ) | Metabolic<br>Activatio<br>n (S9) | Mean<br>Revertant<br>Colonies<br>± SD | Fold<br>Induction<br>vs.<br>Negative<br>Control | Result   |
|--------------------------------------|---------------------|-----------------------------------|----------------------------------|---------------------------------------|-------------------------------------------------|----------|
| Vildagliptin<br>Cyclic<br>Amidine    | TA98                | 1000                              | -                                | 25 ± 2                                | 1.0                                             | Negative |
| 1000                                 | +                   | 35 ± 3                            | 1.0                              | Negative                              |                                                 |          |
| TA100                                | 1000                | -                                 | 120 ± 10                         | 1.0                                   | Negative                                        | _        |
| 1000                                 | +                   | 135 ± 12                          | 1.0                              | Negative                              |                                                 |          |
| Vildagliptin<br>Diketopiper<br>azine | TA98                | 1000                              | -                                | 26 ± 3                                | 1.0                                             | Negative |
| 1000                                 | +                   | 34 ± 4                            | 1.0                              | Negative                              |                                                 |          |
| TA100                                | 1000                | -                                 | 122 ± 11                         | 1.0                                   | Negative                                        | _        |
| 1000                                 | +                   | 133 ± 11                          | 1.0                              | Negative                              |                                                 | -        |
| Vildagliptin<br>Amide                | TA98                | 1000                              | -                                | 24 ± 2                                | 1.0                                             | Negative |
| 1000                                 | +                   | 36 ± 3                            | 1.0                              | Negative                              |                                                 |          |
| TA100                                | 1000                | -                                 | 125 ± 12                         | 1.0                                   | Negative                                        | _        |
| 1000                                 | +                   | 138 ± 13                          | 1.0                              | Negative                              |                                                 | _        |
| Negative<br>Control                  | TA98                | -                                 | -                                | 25 ± 3                                | -                                               | -        |
| -                                    | +                   | 35 ± 4                            | -                                | -                                     |                                                 |          |
| TA100                                | -                   | -                                 | 121 ± 11                         | -                                     | -                                               |          |
| -                                    | +                   | 134 ± 12                          | -                                | -                                     |                                                 | _        |
|                                      |                     |                                   |                                  |                                       |                                                 |          |



| Positive<br>Control | TA98    | Various         | -               | >2x<br>Negative | >2       | Positive |
|---------------------|---------|-----------------|-----------------|-----------------|----------|----------|
| Various             | +       | >2x<br>Negative | >2              | Positive        |          |          |
| TA100               | Various | -               | >2x<br>Negative | >2              | Positive |          |
| Various             | +       | >2x<br>Negative | >2              | Positive        |          | _        |

Data extracted from Hamitoğlu et al., 2025. The study concluded that none of the tested impurities showed mutagenic potential.[1]

Table 2: In Vitro Micronucleus Test Results for Vildagliptin Impurities in Human Lymphocytes



| Test Article                         | Concentrati<br>on (µg/mL) | Metabolic<br>Activation<br>(S9) | %<br>Micronucle<br>ated Cells ±<br>SD | Fold<br>Induction<br>vs.<br>Negative<br>Control | Result   |
|--------------------------------------|---------------------------|---------------------------------|---------------------------------------|-------------------------------------------------|----------|
| Vildagliptin<br>Cyclic<br>Amidine    | 100                       | -                               | 1.2 ± 0.3                             | 1.0                                             | Negative |
| +                                    | 1.3 ± 0.4                 | 1.0                             | Negative                              |                                                 |          |
| Vildagliptin<br>Diketopiperaz<br>ine | 100                       | -                               | 1.3 ± 0.4                             | 1.1                                             | Negative |
| +                                    | 1.4 ± 0.5                 | 1.1                             | Negative                              |                                                 |          |
| Vildagliptin<br>Amide                | 100                       | -                               | 1.2 ± 0.2                             | 1.0                                             | Negative |
| +                                    | 1.3 ± 0.3                 | 1.0                             | Negative                              |                                                 |          |
| Negative<br>Control                  | -                         | -                               | 1.2 ± 0.3                             | -                                               | -        |
| +                                    | 1.3 ± 0.4                 | -                               | -                                     |                                                 |          |
| Positive<br>Control                  | Various                   | -                               | Significantly<br>Increased            | >2                                              | Positive |
| Various                              | +                         | Significantly<br>Increased      | >2                                    | Positive                                        |          |

Data extracted from Hamitoğlu et al., 2025. The study concluded that none of the investigated impurities showed clastogenic or anougenic potential.[1]

Table 3: In Vitro Comet Assay (Single Cell Gel Electrophoresis) for N-Nitroso Vildagliptin Amide (NNVI)



| Test Article                              | Cell Line                                      | Concentration (ppm) | % Tail DNA<br>(Mean ± SD)                | Result   |
|-------------------------------------------|------------------------------------------------|---------------------|------------------------------------------|----------|
| N-Nitroso<br>Vildagliptin<br>Amide (NNVI) | BALB 3T3                                       | 5                   | Not significantly different from control | Negative |
| 25                                        | Not significantly different from control       | Negative            |                                          |          |
| 50                                        | Not significantly<br>different from<br>control | Negative            | _                                        |          |
| 100                                       | Significantly increased vs. control            | Positive            |                                          |          |
| 125                                       | Significantly increased vs. control            | Positive            |                                          |          |
| Negative Control                          | BALB 3T3                                       | 0                   | Baseline                                 | -        |
| Positive Control                          | BALB 3T3                                       | -                   | Significantly increased vs. control      | Positive |

Qualitative results are based on a study which reported that genotoxic effects were evident at 100 ppm, with increased DNA tail intensity. Specific quantitative data on % tail DNA was not available in the public domain.

### **Experimental Protocols**

Detailed methodologies for the key genotoxicity assays are provided below, based on the referenced studies and established guidelines such as the OECD and ICH S2(R1).[1]

### **Bacterial Reverse Mutation Assay (Ames Test)**



- Purpose: To assess the potential of a substance to induce gene mutations in bacteria.
- Test System:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation.
- Methodology:
  - Preparation of Cultures: Bacterial strains are grown overnight in nutrient broth.
  - Metabolic Activation: A rat liver homogenate (S9 fraction) is used to simulate mammalian metabolism.
  - Exposure: The test article, bacterial culture, and either S9 mix or a buffer are combined in molten top agar.
  - Plating: The mixture is poured onto minimal glucose agar plates.
  - Incubation: Plates are incubated at 37°C for 48-72 hours.
  - Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan) is counted.
- Evaluation Criteria: A compound is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count.

### In Vitro Micronucleus Assay

- Purpose: To detect the potential of a substance to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).
- Test System: Human peripheral blood lymphocytes or other suitable mammalian cell lines (e.g., CHO, V79, TK6).
- Methodology:
  - Cell Culture and Treatment: Cells are cultured and exposed to various concentrations of the test article, with and without S9 metabolic activation, for a short (3-6 hours) or long



(24-48 hours) duration.

- Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: Binucleated cells are scored for the presence of micronuclei (small, membranebound DNA fragments or whole chromosomes that are not incorporated into the main nucleus during cell division).
- Evaluation Criteria: A statistically significant, concentration-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

### In Vitro Comet Assay (Single Cell Gel Electrophoresis)

- Purpose: To detect DNA strand breaks in individual cells.
- Test System: Various eukaryotic cell types, including primary cells and established cell lines (e.g., BALB 3T3).
- Methodology:
  - Cell Encapsulation: Cells treated with the test compound are embedded in a thin layer of low-melting-point agarose on a microscope slide.
  - Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
  - Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.
  - Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.



- Analysis: Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the tail and the tail moment.
- Evaluation Criteria: A statistically significant increase in the chosen comet parameters in treated cells compared to control cells indicates a genotoxic effect.

# Visualizations Standard Genotoxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the genotoxic potential of pharmaceutical impurities, in accordance with ICH S2(R1) guidelines.





Click to download full resolution via product page

Caption: Standard workflow for genotoxicity testing of pharmaceutical impurities.

### Conclusion

The available data indicates that the process-related impurities of vildagliptin—cyclic amidine, diketopiperazine, and amide—do not pose a genotoxic risk based on comprehensive in vitro



testing.[1][2] However, the potential for the formation of N-nitroso vildagliptin amide (NNVI) warrants careful consideration and control during the manufacturing and storage of vildagliptin-containing products, as this impurity has demonstrated genotoxic potential. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, providing a consolidated overview of the current understanding of the genotoxic profile of vildagliptin impurities and the methodologies employed for their assessment. Continuous monitoring and evaluation of impurities are essential to ensure the safety and quality of pharmaceutical products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- To cite this document: BenchChem. [Vildagliptin Impurities: A Comparative Guide to Genotoxic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148176#genotoxic-potential-of-vildagliptin-impurities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com